3-Ethylpyridin-2-ol

描述

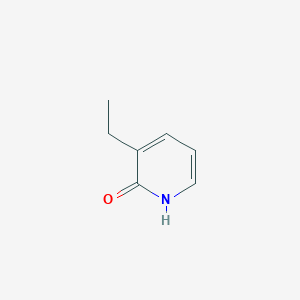

3-Ethylpyridin-2-ol is an organic compound with the molecular formula C7H9NO It is a derivative of pyridine, featuring an ethyl group at the third position and a hydroxyl group at the second position on the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylpyridin-2-ol can be achieved through several methods. One common approach involves the alkylation of pyridin-2-ol with ethyl halides under basic conditions. Another method includes the reduction of 3-ethylpyridine N-oxide using reducing agents like hydrogen in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

化学反应分析

Types of Reactions: 3-Ethylpyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form 3-ethylpiperidine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: 3-Ethylpyridine-2-one.

Reduction: 3-Ethylpiperidine.

Substitution: Various substituted pyridines depending on the reagents used.

科学研究应用

Chemical Synthesis and Building Block

Synthetic Applications:

3-Ethylpyridin-2-ol serves as an important building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules, which can be utilized in various chemical reactions. For instance, it can be transformed into other pyridine derivatives, which are crucial in drug development and material sciences .

Table 1: Synthetic Transformations Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Alkylation | 3-Ethylpyridin-2-amine | |

| Acylation | 3-Ethylpyridin-2-one | |

| Hydroxylation | Hydroxylated derivatives |

Pharmacological Applications

Biological Activities:

Research indicates that compounds related to this compound exhibit significant biological activities. These include antimicrobial, antioxidant, and anti-inflammatory properties. Such activities make them promising candidates for drug development .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. Results showed that specific modifications to the compound enhanced its efficacy, making it a potential lead compound for antibiotic development .

Material Science Applications

Nanoparticle Synthesis:

this compound has been explored in the synthesis of polyphenol-containing nanoparticles. These nanoparticles exhibit unique properties that are beneficial in biomedical applications such as drug delivery and bioimaging. The coordination interactions between the compound and metal ions facilitate the formation of stable nanoparticle networks .

Table 2: Properties of Nanoparticles Synthesized with this compound

| Property | Value | Application |

|---|---|---|

| Size | 50–100 nm | Drug delivery |

| Stability | High | Bioimaging |

| Toxicity | Low | Therapeutic use |

Environmental Applications

Catalytic Properties:

The compound has shown promise as a catalyst in environmental remediation processes. Its ability to facilitate chemical reactions can be utilized in the degradation of pollutants, contributing to cleaner environments .

作用机制

The mechanism of action of 3-Ethylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects in biological systems.

相似化合物的比较

Pyridin-2-ol: Lacks the ethyl group, making it less hydrophobic.

3-Methylpyridin-2-ol: Similar structure but with a methyl group instead of an ethyl group.

3-Propylpyridin-2-ol: Contains a propyl group, making it more hydrophobic than 3-Ethylpyridin-2-ol.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its hydrophobicity compared to pyridin-2-ol and 3-methylpyridin-2-ol, potentially affecting its solubility and reactivity.

生物活性

3-Ethylpyridin-2-ol, a derivative of pyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring with an ethyl group at the third position and a hydroxyl group at the second position. This structure contributes to its unique chemical properties and biological activities.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 151.16 g/mol |

| Functional Groups | Hydroxyl (-OH), Ethyl (-CH) |

| Classification | Heterocyclic compound |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

This compound has been identified as a potent antioxidant. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. Comparative studies have shown that it outperforms several conventional antioxidants in specific assays.

Antitumor Activity

Recent investigations into the antitumor properties of this compound have shown promising results. It has been found to inhibit the proliferation of cancer cells in vitro, particularly in breast and lung cancer models. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Antioxidant | Superior free radical scavenging | |

| Antitumor | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting a strong potential for therapeutic applications in treating bacterial infections.

Case Study 2: Antioxidant Mechanism Exploration

A study focused on the antioxidant properties of this compound utilized various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited an IC50 value significantly lower than traditional antioxidants like ascorbic acid, confirming its superior activity.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Ethylpyridin-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation or hydroxylation of pyridine derivatives. For example:

- Step 1 : Start with pyridin-2-ol derivatives (e.g., 2-hydroxypyridine) and introduce the ethyl group via nucleophilic substitution using ethyl halides or Grignard reagents under anhydrous conditions .

- Step 2 : Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) to enhance regioselectivity .

- Key Reagents : Ethyl iodide, lithium aluminum hydride (LiAlH4) for reduction, and catalysts like palladium for cross-coupling .

- Yield Considerations : Impurities such as 3-ethylpyridine or over-oxidized byproducts may form if stoichiometry or reaction time is miscalibrated .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare and spectra with reference data (e.g., NIST Chemistry WebBook) to verify hydroxyl and ethyl group positions .

- HPLC-MS : Quantify purity (e.g., ≥95% as reported in synthetic batches) and detect trace impurities .

- Melting Point Analysis : Compare observed values (e.g., 105–107°C for related pyridinols) with literature .

Advanced Research Questions

Q. How does stereoelectronic tuning of this compound influence its reactivity in catalysis or ligand design?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian software) to map electron density around the hydroxyl and ethyl groups, predicting sites for coordination or proton transfer .

- Experimental Validation : Test ligand efficacy in metal complexes (e.g., Pd or Ru) via kinetic studies of catalytic cycles, monitoring reaction rates and byproduct profiles .

- Contradiction Management : If experimental results deviate from computational predictions (e.g., unexpected regioselectivity), re-evaluate solvent effects or steric hindrance using molecular dynamics simulations .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compile data from diverse sources (e.g., PubChem, ECHA) and apply statistical tools (e.g., ANOVA) to identify outliers caused by assay variability (e.g., cell line differences) .

- Dose-Response Reevaluation : Redetermine IC values under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .

- Mechanistic Studies : Use fluorescence quenching or SPR to validate binding hypotheses if conflicting receptor affinity data arises .

Q. How can researchers predict and mitigate environmental persistence of this compound?

- Methodological Answer :

- Degradation Pathways : Simulate hydrolysis (pH-dependent) and photolysis (UV-Vis exposure) to estimate half-lives. For example, pyridinols often degrade faster in acidic conditions due to protonation .

- Ecotoxicology Assays : Use algal or Daphnia magna bioassays to assess acute toxicity, correlating results with logP values to predict bioaccumulation .

- Data Gaps : If model predictions conflict with experimental persistence (e.g., unexpected stability in soil), conduct microcosm studies to identify microbial degradation pathways .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Answer :

- Documentation : Record exact reagent grades, solvent batch numbers, and humidity/temperature conditions during synthesis .

- Cross-Validation : Replicate procedures from literature (e.g., PubChem routes) with independent LC-MS verification .

- Open Data Sharing : Adhere to FAIR principles by depositing synthetic protocols and spectral data in repositories like Zenodo or ChemRxiv .

Q. How should researchers handle discrepancies in spectroscopic data across studies?

- Answer :

- Reference Standards : Acquire certified NMR/IR reference spectra from NIST or ECHA to recalibrate in-house instruments .

- Collaborative Trials : Engage in inter-laboratory comparisons to identify systemic errors (e.g., solvent peak misassignment in NMR) .

- Dynamic Light Scattering (DLS) : Check for aggregation-induced shifts in UV-Vis spectra, which may explain anomalous absorbance peaks .

Q. Data Management and Ethics

Q. What frameworks balance open data sharing with proprietary concerns in this compound research?

- Answer :

- Anonymization : Share data without disclosing proprietary synthesis steps (e.g., redact catalyst identities in public datasets) .

- Controlled Access : Use platforms like EMBL-EBI’s BioStudies for conditional data release, requiring agreements for commercial use .

- Ethical Synthesis : Adopt green chemistry metrics (e.g., E-factor) to minimize waste, aligning with REACH regulations .

属性

IUPAC Name |

3-ethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-4-3-5-8-7(6)9/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFQLEGOEWMCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493608 | |

| Record name | 3-Ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62969-86-2 | |

| Record name | 3-Ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。